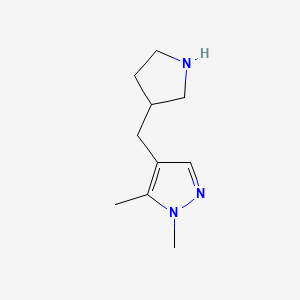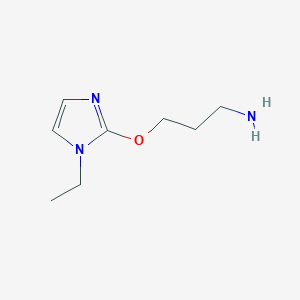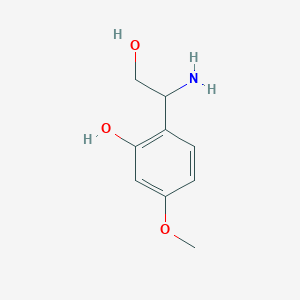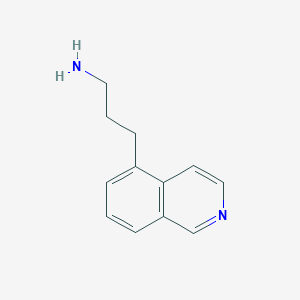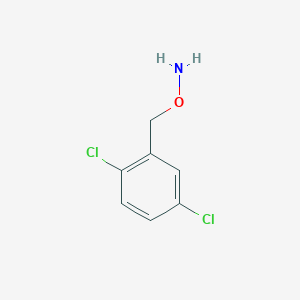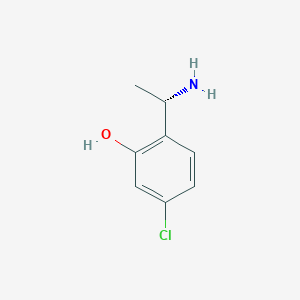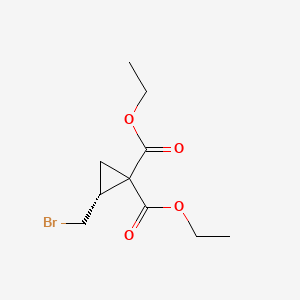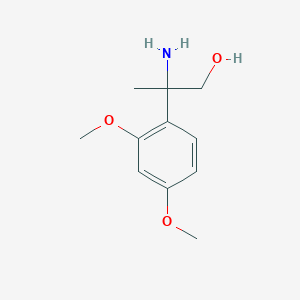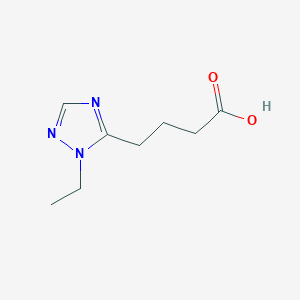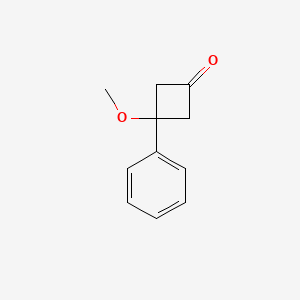
3-Methoxy-3-phenylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-phenylcyclobutan-1-one: is an organic compound with the molecular formula C11H12O2. It belongs to the class of cyclobutanones, which are four-membered ring ketones. This compound is characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to the cyclobutanone ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method to synthesize 3-Methoxy-3-phenylcyclobutan-1-one involves the cyclization of appropriate precursors. For example, the reaction of 3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst can lead to the formation of the desired cyclobutanone.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-methoxycyclobutanone to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methoxy-3-phenylcyclobutan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 3-Methoxy-3-phenylcyclobutan-1-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-3-phenylcyclobutan-1-one depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme function and specificity. The molecular targets and pathways involved vary depending on the context of its use.
Comparación Con Compuestos Similares
3-Phenylcyclobutan-1-one: This compound lacks the methoxy group and has different reactivity and applications.
3-Methoxycyclobutan-1-one: This compound lacks the phenyl group and has different chemical properties.
Uniqueness:
- The presence of both methoxy and phenyl groups in 3-Methoxy-3-phenylcyclobutan-1-one imparts unique chemical properties, making it a versatile intermediate in organic synthesis.
- Its specific structure allows for selective reactions that are not possible with similar compounds lacking one of the functional groups.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-methoxy-3-phenylcyclobutan-1-one |
InChI |
InChI=1S/C11H12O2/c1-13-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
WIYOUXRHQBFHBY-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC(=O)C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



